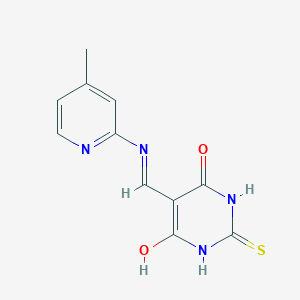
5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that belongs to the class of substituted pyrimidines. This compound has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and antioxidant properties. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound, highlighting its potential therapeutic applications.
Synthesis
The synthesis of 5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions starting from readily available pyrimidine precursors. The method generally includes the formation of thioxo derivatives through condensation reactions followed by functionalization at specific positions to enhance biological activity.
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor activity . In a study evaluating various substituted pyrimidines, it was found that compounds with specific structural features inhibited the growth of cancer cells effectively. The mechanism of action is thought to involve the induction of apoptosis in cancer cells mediated by reactive oxygen species (ROS) .
Antibacterial Activity
The antibacterial properties of 5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine have been documented in several studies. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial kinases, which are crucial for bacterial growth and survival .
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are critical for protecting cells from oxidative stress. Studies have reported IC50 values indicating effective free radical scavenging activity, suggesting its potential use in formulations aimed at mitigating oxidative damage .
Case Studies
- Antitumor Evaluation : A study involving various substituted pyrimidines revealed that those containing the thioxo group exhibited significant cytotoxicity against several cancer cell lines. The study employed MTT assays to determine cell viability and concluded that structural modifications could enhance their anticancer potency .
- Antibacterial Efficacy : Another investigation focused on the antibacterial activity against clinical isolates of resistant strains. The findings indicated that certain derivatives were effective at low concentrations, showcasing their potential as lead compounds for developing new antibiotics .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how well these compounds fit into their biological targets. The docking results showed a strong correlation between binding affinity and biological activity, particularly highlighting the importance of hydrophobic interactions and hydrogen bonding in enhancing efficacy against target proteins .
Propiedades
IUPAC Name |
6-hydroxy-5-[(4-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-2-3-12-8(4-6)13-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSCIRZTPPSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














